molecular formula C14H24BN3O2 B13925800 1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B13925800
M. Wt: 277.17 g/mol
InChI Key: LFDHYJYXYVEKQG-UHFFFAOYSA-N
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Description

1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an ethylazetidinyl group and a dioxaborolanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethylazetidinyl Group: The ethylazetidinyl group can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with an appropriate electrophile.

    Attachment of the Dioxaborolanyl Group: The dioxaborolanyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: shares structural similarities with other pyrazole derivatives and boron-containing compounds.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 1,3-dimethyl-5-pyrazolone.

    Boron-Containing Compounds: Compounds such as 4,4,5,5-tetramethyl-2-(1H-pyrazol-1-yl)-1,3,2-dioxaborolane.

Uniqueness

The uniqueness of this compound lies in its combination of an ethylazetidinyl group and a dioxaborolanyl group on a pyrazole ring. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H24BN3O2

Molecular Weight

277.17 g/mol

IUPAC Name

1-(1-ethylazetidin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H24BN3O2/c1-6-17-9-12(10-17)18-8-11(7-16-18)15-19-13(2,3)14(4,5)20-15/h7-8,12H,6,9-10H2,1-5H3

InChI Key

LFDHYJYXYVEKQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CN(C3)CC

Origin of Product

United States

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